3-({3-[3-(methylsulfanyl)phenyl]-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile
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Overview
Description
3-({3-[3-(methylsulfanyl)phenyl]-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile is a complex organic compound. It belongs to a class of compounds known for their potential applications in medicinal chemistry and biological research. The compound's structure includes a thienoimidazole core, which is often linked with various biological activities.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects . The presence of a positive charge on either of two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms , which may contribute to its interaction with various targets.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
Imidazole is known to be a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its absorption and distribution in the body.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have various effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- Initial Preparation:
Starting materials: methylsulfanylbenzene, thiophene derivatives, and benzonitrile.
Reaction conditions: Involves stepwise assembly, using catalysts and specific solvents to ensure successful coupling and cyclization.
- Intermediate Formation:
The intermediate compounds are formed through reactions such as Friedel-Crafts acylation or alkylation.
Conditions: Low temperature, use of strong acids or bases to control the reaction environment.
- Final Assembly:
Coupling of intermediate compounds using palladium-catalyzed cross-coupling reactions.
Conditions: High temperature, inert atmosphere (e.g., nitrogen or argon) to avoid oxidation.
- Scale-Up Synthesis:
Adaptation of laboratory methods for large-scale production.
Involves continuous flow reactors to enhance yield and purity.
Use of automated systems to control reaction parameters more precisely.
- Purification:
Techniques: Crystallization, column chromatography, and recrystallization.
Aim: Achieve high purity required for pharmaceutical and research applications.
Chemical Reactions Analysis
- Oxidation:
Reacts with oxidizing agents like hydrogen peroxide or potassium permanganate.
Forms sulfoxides and sulfones.
- Reduction:
Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce specific functional groups.
Results in the conversion of nitro groups to amines or ketones to alcohols.
- Substitution:
Nucleophilic or electrophilic substitution reactions.
Common reagents: Halogens, alkylating agents.
Scientific Research Applications
- Chemistry:
Serves as a building block in synthesizing more complex molecules.
Useful in studying reaction mechanisms and developing new synthetic methods.
- Biology:
Investigated for its potential to interact with biological macromolecules like proteins and DNA.
Useful in studying cellular processes and pathways.
- Medicine:
Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
- Industry:
Used in the development of specialty chemicals and materials.
Could be useful in designing new materials with unique properties.
Comparison with Similar Compounds
- Similar Compounds:
Other thienoimidazole derivatives: Share similar core structures but may have different substituents.
Benzonitrile derivatives: Differ in the functional groups attached to the aromatic ring.
- Uniqueness:
Unique because of the combination of the thienoimidazole core and the methylsulfanylphenyl group.
This combination may confer distinct biological activities and potential for therapeutic applications.
Other related compounds include:
3-(benzylthio)-5,6-diphenyl-1,2,4-triazine
4-({3-[3-(methylsulfanyl)phenyl]-4,4-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile
Conclusion
3-({3-[3-(methylsulfanyl)phenyl]-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl}methyl)benzonitrile is a promising compound with wide-ranging applications. From its intricate synthesis to its potential in medicinal chemistry, it stands as a significant molecule in contemporary research. Its unique combination of structural elements offers potential for novel therapeutic developments and industrial applications.
Properties
IUPAC Name |
3-[[3-(3-methylsulfanylphenyl)-2,5,5-trioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-27-17-7-3-6-16(9-17)23-19-13-28(25,26)12-18(19)22(20(23)24)11-15-5-2-4-14(8-15)10-21/h2-9,18-19H,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGZWGYXDOGGLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)CC4=CC(=CC=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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